An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromohexane, also known as n-hexyl bromide, is a colorless to pale yellow liquid organohalide.[1] With the chemical formula C6H13Br, it is an important intermediate and reagent in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[2][3] Its utility stems from its ability to act as an alkylating agent, introducing the hexyl group into various molecular scaffolds.[4] This guide provides a comprehensive overview of the physical and chemical properties of 1-bromohexane, along with detailed experimental protocols and logical workflows to support its application in research and development.
Physical Properties of 1-Bromohexane
The physical characteristics of 1-bromohexane are crucial for its handling, storage, and use in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C6H13Br | [5] |
| Molecular Weight | 165.07 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Pleasant odor | [6] |
| Melting Point | -85 °C | [2][7][8] |
| Boiling Point | 154-158 °C | [2][7][9] |
| Density | 1.176 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.448 | [2][7][9] |
| Vapor Pressure | <10 mmHg at 20 °C | [2][7][10] |
| Vapor Density | 5.7 (vs air) | [2][7] |
| Flash Point | 57 °C | [8][11] |
| Solubility in water | Insoluble/Immiscible | [2][9][12] |
| Solubility in organic solvents | Soluble in acetone, ether, alcohol, chloroform | [1][3][12] |
Chemical Properties and Reactivity
1-Bromohexane is a versatile chemical building block due to the reactivity of the carbon-bromine bond. It is classified as a saturated halogenated aliphatic compound.[6]
Key Chemical Reactions:
-
Nucleophilic Substitution: As a primary alkyl halide, 1-bromohexane readily undergoes SN2 reactions where the bromide ion is displaced by a nucleophile. A notable example is the reaction with potassium fluoride (B91410) to form 1-fluorohexane.[2]
-
Grignard Reagent Formation: 1-Bromohexane reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, hexylmagnesium bromide. This organometallic reagent is a powerful nucleophile used to form carbon-carbon bonds.[2]
-
Alkylation: It is frequently used as an alkylating agent to introduce a hexyl group into various molecules.[4]
Stability and Storage:
1-Bromohexane is a stable compound but is incompatible with strong oxidizing agents and strong bases.[2][4] It is also combustible and should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1][10]
Experimental Protocols
Synthesis of 1-Bromohexane from 1-Hexanol (B41254)
This protocol describes the synthesis of 1-bromohexane via the nucleophilic substitution of 1-hexanol using sulfuric acid and hydrobromic acid.
Materials:
-
1-Hexanol
-
Concentrated sulfuric acid
-
48% Hydrobromic acid
-
Sodium bicarbonate solution
-
Calcium chloride
-
Diethyl ether (for optional further purification)
Procedure:
-
With cooling, treat 1 mole of 1-hexanol with 0.5 moles of concentrated sulfuric acid.
-
Slowly add 1.25 moles of 48% hydrobromic acid to the mixture.
-
Reflux the mixture for 6 hours.
-
Perform a steam distillation of the reaction mixture.
-
Separate the 1-bromohexane layer using a separatory funnel.
-
Wash the crude 1-bromohexane twice with approximately one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid to remove the dihexyl ether byproduct.
-
Wash the organic layer with water.
-
Neutralize any remaining acid by washing with sodium bicarbonate solution.
-
Wash again with water.
-
Dry the 1-bromohexane over anhydrous calcium chloride.
-
Purify the final product by distillation.[6]
Caption: Workflow for the synthesis of 1-bromohexane.
Determination of Density
This protocol outlines a general method for determining the density of a liquid like 1-bromohexane.
Materials:
-
1-Bromohexane
-
Graduated cylinder or pycnometer (specific gravity bottle)
-
Electronic balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
-
Add a known volume of 1-bromohexane to the graduated cylinder or fill the pycnometer.
-
Record the volume of the liquid accurately. For a pycnometer, the volume is fixed and known.
-
Measure and record the mass of the graduated cylinder or pycnometer containing the 1-bromohexane.
-
Calculate the mass of the 1-bromohexane by subtracting the mass of the empty container from the mass of the filled container.
-
Calculate the density using the formula: Density = Mass / Volume.[1][2][7][8]
Caption: Experimental workflow for density determination.
Qualitative Solubility Test
This protocol describes a general procedure to determine the solubility of 1-bromohexane in various solvents.
Materials:
-
1-Bromohexane
-
Test tubes
-
Solvents to be tested (e.g., water, ethanol, diethyl ether, acetone)
Procedure:
-
Add approximately 1 mL of the solvent to a clean, dry test tube.
-
Add a few drops of 1-bromohexane to the test tube.
-
Shake the test tube gently to mix the contents.
-
Observe whether the 1-bromohexane dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.
Grignard Reagent Formation and Reaction
This protocol provides a general outline for the preparation of hexylmagnesium bromide and its subsequent reaction with an electrophile (e.g., a carbonyl compound).
Materials:
-
1-Bromohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., acetone, benzaldehyde)
-
Apparatus for reactions under anhydrous conditions (flame-dried glassware, drying tube)
Procedure: Part A: Formation of the Grignard Reagent
-
Set up a flame-dried round-bottom flask with a reflux condenser and a dropping funnel, all protected by drying tubes.
-
Place magnesium turnings in the flask.
-
Add a small amount of a solution of 1-bromohexane in anhydrous ether/THF to the magnesium.
-
If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Part B: Reaction with an Electrophile
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous ether/THF to the Grignard reagent with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
-
Perform a workup procedure, typically involving extraction with an organic solvent, washing, drying, and purification of the alcohol product.[15][16][17][18]
Caption: Logical workflow for the Grignard reaction.
Conclusion
1-Bromohexane is a valuable haloalkane with well-defined physical and chemical properties that make it a staple in organic synthesis. Its ability to participate in nucleophilic substitution and form Grignard reagents allows for the construction of more complex molecules, which is of particular interest to researchers in drug discovery and materials science. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective and safe utilization of 1-bromohexane in a laboratory setting.
References
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